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Compound of Interest

Compound Name: (R)-cyclohexyl(phenyl)methanol

CAS No.: 3113-96-0

Cat. No.: B2385691 Get Quote

Part 1: Executive Technical Summary[1]
(R)-Cyclohexyl(phenyl)methanol (CAS: 3113-96-0) serves as a critical chiral scaffold in the

synthesis of neuroactive pharmaceuticals, specifically triple reuptake inhibitors (serotonin,

norepinephrine, dopamine) and antihistamines.[1][2] Unlike simple acetophenone derivatives,

this molecule presents a unique stereochemical challenge: the discrimination between a rigid,

planar aromatic ring (Phenyl) and a flexible, sterically demanding aliphatic ring (Cyclohexyl).

The utility of this building block lies in its stereogenic center, which bridges two lipophilic

domains of distinct electronic character. This "dual-lipophile" motif is a privileged structure in

medicinal chemistry, often targeting G-protein coupled receptors (GPCRs) and transporter

proteins where the discrimination between a flat hydrophobic pocket and a volumetric

hydrophobic pocket is required.[1][2]
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Property Value Note

CAS Number 3113-96-0 Specific to (R)-(+) enantiomer

Molecular Formula C₁₃H₁₈O MW: 190.28 g/mol

Appearance White crystalline solid MP: 71–72 °C (High purity)

Optical Rotation , Methanol (Lit.[1][2][3] value

varies slightly by solvent)

Solubility Soluble in alcohols, DCM, THF Poorly soluble in water

Part 2: Routes to High-Fidelity Synthesis
The synthesis of (R)-cyclohexyl(phenyl)methanol requires overcoming the "steric similarity"

between the phenyl and cyclohexyl groups. While both are bulky, they differ electronically. Two

primary methodologies are recommended: Corey-Bakshi-Shibata (CBS) Reduction for high

enantiomeric excess (ee) in discovery chemistry, and Asymmetric Transfer Hydrogenation

(ATH) for scalability.[1][2]

Decision Matrix: Synthesis Route Selection

Start: Cyclohexyl Phenyl Ketone Scale & Requirement?
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Figure 1: Strategic decision tree for selecting the synthesis methodology based on operational

scale and purity requirements.

Part 3: Detailed Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.guidechem.com/dictionary/en/3113-96-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/6977134
https://patents.google.com/patent/US3652589A/en
https://www.benchchem.com/product/b2385691?utm_src=pdf-body
https://www.guidechem.com/dictionary/en/3113-96-0.html
https://pubchem.ncbi.nlm.nih.gov/compound/6977134
https://www.benchchem.com/product/b2385691?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2385691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol A: Enantioselective CBS Reduction (Gold
Standard)[1][2]
This protocol utilizes the electronic difference between the aromatic ring and the aliphatic ring.

[4] The (S)-MeCBS catalyst directs hydride attack to form the (R)-alcohol.[1][2]

Mechanism: The Lewis acidic boron activates the ketone. The phenyl group (electron-

rich/planar) orients away from the catalyst's steric bulk, while the cyclohexyl group occupies the

smaller pocket.

Reagents:

Substrate: Cyclohexyl phenyl ketone (1.0 eq)[1][2]

Catalyst: (S)-MeCBS (10 mol%) - Note: (S)-catalyst yields (R)-alcohol for this substrate.[1][2]

Reductant: Borane-THF complex (BH₃[1][2][5]·THF) or Borane-DMS (0.6–1.0 eq).[1][2]

Solvent: Anhydrous THF.

Step-by-Step Methodology:

System Prep: Flame-dry a 2-neck round bottom flask under nitrogen flow. Cool to room

temperature.

Catalyst Charge: Add (S)-MeCBS (1.0 M in toluene, 0.1 eq) to the flask. Dilute with

anhydrous THF.

Temperature Control: Cool the system to -20 °C. Crucial: Unlike acetophenone (-78°C), the

steric bulk of the cyclohexyl group requires slightly higher energy, but -20°C maintains

selectivity.

Borane Addition: Add the Borane-THF solution (0.6 eq) to the catalyst mixture. Stir for 10

minutes.

Substrate Addition (The Control Step): Dissolve cyclohexyl phenyl ketone in THF. Add this

solution dropwise over 1 hour via syringe pump.
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Why: Slow addition ensures the concentration of unreacted ketone is low, preventing non-

catalyzed (racemic) background reduction by free borane.

Quench: Once TLC indicates consumption, quench carefully with MeOH (gas evolution: H₂).

[2]

Workup: Concentrate, partition between diethyl ether and 1M HCl (to remove catalyst/boron

residues), wash with brine, dry over MgSO₄.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)
[1][2][7]
For larger batches (>10g), ATH using Noyori-Ikariya type catalysts is safer and more atom-

economical.[1][2]

Reagents:

Catalyst: RuCl (0.5–1.0 mol%).[1][2]

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[2]

Solvent: DCM or neat.[2]

Methodology:

Mix ketone and catalyst in the solvent.

Add the HCOOH/Et₃N mixture.

Stir at 25–30 °C for 12–24 hours.

Monitor via GC/HPLC.[2] The reaction stops automatically at equilibrium (usually >98%

conversion).

Purification: Filter through a silica plug to remove Ruthenium.[2]
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Validating the optical purity is non-negotiable before using this block in downstream synthesis.

Method Conditions Acceptance Criteria

Chiral HPLC

Column: Chiralcel OD-H or AD-

HMobile Phase: Hexane:iPrOH

(95:5)Flow: 0.5 mL/min

ee > 98%(R)-isomer typically

elutes second on OD-H (verify

with racemate).[1][2]

Optical Rotation
Polarimeter at 589 nm (Na D-

line)Solvent: Methanol, c=1.0

1H NMR 400 MHz, CDCl₃

4.35 (d, 1H, CH-OH).[2] Check

for absence of ketone peak (

2.9 ppm alpha-proton).[1][2]

Part 5: Downstream Derivatization &
Pharmacophore Assembly
(R)-Cyclohexyl(phenyl)methanol is rarely the end product.[1][2] It is a pivot point for installing

nitrogen or oxygen functionalities with inverted or retained stereochemistry.

Key Transformations
Chiral Amines (Inversion): Conversion to (S)-amines via Mitsunobu reaction with DPPA

(Diphenylphosphoryl azide) or Phthalimide.[1][2] This generates the core found in triple

reuptake inhibitors.

Chiral Ethers (Retention): Williamson ether synthesis (using NaH/Alkyl Halide) retains the

(R)-configuration.[2]

Oxidation: Reverts to the achiral ketone (loss of value).

Stereochemical Pathway Diagram[1]
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Figure 2: Divergent synthesis pathways.[1][2] Note the stereochemical inversion during azide

formation versus retention during etherification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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